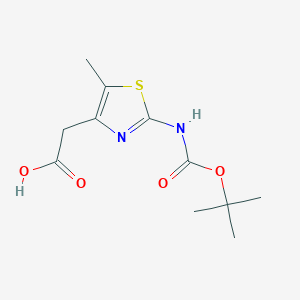

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid

Description

This compound, identified by CAS number 66659-20-9 (referenced indirectly in ), features a thiazole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a methyl group at position 5, and an acetic acid moiety at position 3. This structural framework makes it a critical intermediate in pharmaceutical and peptide synthesis .

Properties

IUPAC Name |

2-[5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-6-7(5-8(14)15)12-9(18-6)13-10(16)17-11(2,3)4/h5H2,1-4H3,(H,14,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAZJICOTZELBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like TFA, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and deprotected amines.

Scientific Research Applications

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can interact with biological targets.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs identified in and other sources. Key differentiating factors include substitution patterns, protecting groups, and heterocyclic modifications.

Structural Analogues with High Similarity ()

Notes:

- The Boc group in the main compound enhances amine stability but increases steric bulk compared to formamido or unprotected amino groups.

- The acetic acid moiety improves aqueous solubility relative to ester derivatives, favoring applications requiring polar intermediates.

Heterocyclic and Functional Variants

(i) Thiadiazole-Thiazole Hybrid ()

- Compound: Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate (CAS 879073-81-1).

- Key Features : Contains a thiadiazole ring linked via a sulfide bridge to a phenyl-substituted thiazole.

(ii) Dioxothiazolidine Derivative ()

- Compound: 2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid (CAS 23876-13-3).

- Key Features: Dioxothiazolidine ring conjugated to a phenoxyacetic acid.

- Comparison : The dioxo group increases electrophilicity, making it reactive in nucleophilic additions—unlike the Boc-protected main compound, which prioritizes amine stability .

(iii) Mercapto-Thiazole-Benzoic Acid ()

- Compound: 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid.

- Key Features : Mercapto and benzoic acid groups.

- Comparison : The thiol group enables disulfide bond formation or metal chelation, while the benzoic acid moiety increases acidity compared to the main compound’s aliphatic acetic acid .

Biological Activity

2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid, also known by its CAS number 652981-44-7, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid is , with a molecular weight of approximately 272.32 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds containing thiazole rings have been studied for their efficacy against various bacterial strains. The presence of the tert-butoxycarbonyl group may enhance the lipophilicity of the compound, potentially increasing its membrane permeability and bioactivity.

| Study | Organism | Activity | Reference |

|---|---|---|---|

| Study A | E. coli | Inhibition at 50 µg/mL | |

| Study B | S. aureus | Inhibition at 25 µg/mL |

Anticancer Activity

The compound has shown promise in preliminary studies as an anticancer agent. Thiazole derivatives are known to inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that modifications on the thiazole scaffold could lead to enhanced cytotoxicity against human cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis | |

| A549 (Lung) | 10 | Cell cycle arrest |

The biological activity of 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors, impacting pathways crucial for microbial and cancer cell survival.

- Induction of Apoptosis : Studies suggest that these compounds can initiate programmed cell death in malignant cells through mitochondrial pathways.

- Cell Cycle Regulation : The compound may interfere with cell cycle progression, particularly in cancer cells, leading to growth inhibition.

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Anticancer Activity : In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound resulted in significant apoptosis compared to control groups.

- Case Study on Antimicrobial Efficacy : In a controlled setting, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-((tert-Butoxycarbonyl)amino)-5-methylthiazol-4-yl)acetic acid?

The compound is typically synthesized via coupling reactions involving tert-butoxycarbonyl (Boc)-protected intermediates. For example, Boc-protected thiazole derivatives can be coupled with glycine analogs using carbodiimide-based reagents, followed by catalytic hydrogenation to remove protective groups. Structural analogs described in similar syntheses emphasize the importance of controlled reaction conditions (e.g., reflux in acetic acid for 3–5 hours) to avoid side products .

Q. Which analytical methods are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the Boc group and thiazole ring integrity.

- HPLC for purity assessment, especially to detect residual solvents or unreacted intermediates.

- IR spectroscopy to verify functional groups (e.g., C=O stretching of the Boc group at ~1680–1720 cm⁻¹) .

- Elemental analysis to validate empirical formulas .

Q. How can researchers ensure purity during synthesis?

Purification often involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures or column chromatography using silica gel. Thin-layer chromatography (TLC) with UV visualization is recommended for intermediate monitoring. For final products, recrystallization yields >95% purity, as validated by melting point consistency (e.g., 150–151°C for Boc-protected analogs) .

Q. What safety precautions are necessary when handling this compound?

While specific toxicity data are limited, standard precautions include:

- Using fume hoods to avoid inhalation of acetic acid vapors during synthesis.

- Wearing nitrile gloves to prevent skin contact (potential irritant, H315/H319 hazards).

- Proper disposal of waste via certified biohazard services to mitigate environmental risks .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Contradictions in spectral data often arise from tautomerism in thiazole derivatives or solvent effects. Strategies include:

- Comparing experimental data with computed NMR shifts (DFT calculations).

- Using deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. What experimental design principles apply to optimizing its synthesis for scale-up?

- DoE (Design of Experiments) : Vary reaction time, temperature, and catalyst loading to identify optimal conditions.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

The Boc group enhances solubility in organic solvents and prevents unwanted nucleophilic attacks on the amine during functionalization. However, its bulkiness may sterically hinder reactions at the thiazole ring. Deprotection with trifluoroacetic acid (TFA) must be carefully timed to avoid over-acidification, which can degrade the thiazole core .

Q. What methodologies assess its environmental persistence or biodegradability?

Advanced studies can adapt frameworks from environmental chemistry:

- Hydrolysis studies : Expose the compound to pH-varied aqueous solutions (pH 4–9) at 25°C and 50°C to simulate natural conditions.

- OECD 301D Closed Bottle Test : Measure biochemical oxygen demand (BOD) to evaluate microbial degradation.

- LC-MS/MS : Track transformation products in simulated wastewater .

Q. How can computational modeling predict its biological activity or metabolic pathways?

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity.

- ADMET prediction : Tools like SwissADME estimate permeability, cytochrome P450 interactions, and half-life.

- Metabolite prediction : Use GLORYx or similar platforms to simulate phase I/II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.